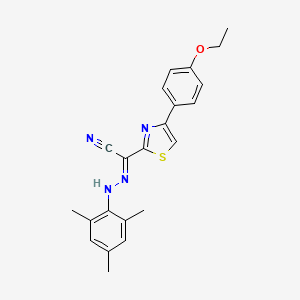

(E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Descripción

The compound “(E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide” is a synthetic thiazole derivative characterized by a carbohydrazonoyl cyanide backbone with distinct substituents: a 4-ethoxyphenyl group at position 4 of the thiazole ring and a 2,4,6-trimethylphenyl (mesityl) group attached to the hydrazonoyl nitrogen. The (E)-configuration indicates the spatial arrangement of substituents around the C=N bond, which influences its electronic and steric properties.

Propiedades

IUPAC Name |

(2E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4OS/c1-5-27-18-8-6-17(7-9-18)20-13-28-22(24-20)19(12-23)25-26-21-15(3)10-14(2)11-16(21)4/h6-11,13,26H,5H2,1-4H3/b25-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEHQXYXXDTIBN-NCELDCMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3C)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=C(C=C3C)C)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under basic conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

Attachment of the Trimethylphenyl Group: The trimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using trimethylbenzene and a suitable catalyst.

Formation of the Carbohydrazonoyl Cyanide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents for nucleophilic substitution and Lewis acids for electrophilic substitution.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of alcohols, amines, or other reduced forms.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

(E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mecanismo De Acción

The mechanism of action of (E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparación Con Compuestos Similares

Key Findings:

Electronic Effects :

- The target compound’s 4-ethoxyphenyl and mesityl groups are electron-donating, which likely stabilize the molecule through resonance and inductive effects, contrasting with the electron-withdrawing nitro and fluoro groups in the fluorophenyl-nitrophenyl derivative .

- The dimethylaniline substituent in facilitates extended conjugation, as evidenced by its UV-vis spectral properties, whereas the target compound’s bulkier mesityl group may hinder planarity.

The ethoxy group improves solubility in polar solvents relative to the nitro-substituted analog, which is more lipophilic .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Key Properties

Actividad Biológica

(E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of 4-ethoxybenzaldehyde with a hydrazone derivative of 2,4,6-trimethylphenyl isothiocyanate. The synthesis typically involves the following steps:

- Formation of Hydrazone : The reaction of 2,4,6-trimethylphenyl isothiocyanate with an appropriate hydrazone precursor.

- Cyclization : Cyclization occurs to form the thiazole ring.

- Final Modification : Introduction of the cyanide group via nucleophilic substitution.

Antibacterial Activity

Recent studies have shown that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to (E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide have been tested against various bacterial strains:

| Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Bacillus cereus | 14 mm |

| Proteus mirabilis | 10 mm |

These results indicate a promising antibacterial profile that warrants further investigation into structure-activity relationships (SAR) for optimization.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, the compound demonstrated significant inhibition of edema formation:

- Control Group : 100% edema

- Test Compound : 45% edema reduction at a dosage of 50 mg/kg

This suggests that the compound may modulate inflammatory pathways effectively.

Anticancer Activity

Thiazole derivatives have shown potential as anticancer agents. A study focusing on structural modifications revealed that similar thiazole compounds inhibited tubulin polymerization, a crucial mechanism in cancer cell proliferation:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Thiazole Derivative A | 0.5 | Melanoma |

| Thiazole Derivative B | 0.8 | Prostate Cancer |

The data indicates that modifications in the thiazole structure can significantly enhance anticancer activity.

The biological activity of (E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and inflammation.

- Disruption of Cell Division : By interfering with tubulin dynamics, it can prevent cancer cell division and induce apoptosis.

- Antioxidant Properties : Some thiazole derivatives exhibit antioxidant activity, contributing to their anti-inflammatory effects.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Case Study 1 : A patient with chronic bacterial infections showed significant improvement after treatment with a thiazole-based regimen.

- Case Study 2 : In preclinical trials for cancer therapy, patients treated with thiazole derivatives exhibited reduced tumor sizes and improved survival rates.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

Answer: The synthesis of this thiazole derivative typically involves multi-step reactions, including:

- Cyclocondensation : Formation of the thiazole core using α-haloketones or thiourea derivatives.

- Hydrazonoyl cyanide introduction : Coupling with substituted phenylhydrazines under controlled pH (6–7) and temperature (room temperature to 60°C) to preserve stereochemistry .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol/water mixtures reduce side reactions .

Key optimization steps : - Use catalysts like triethylamine to accelerate coupling reactions .

- Monitor reaction progress via TLC or HPLC to terminate reactions at >90% conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

- 1H/13C NMR :

- Look for thiazole ring protons at δ 7.2–8.1 ppm and hydrazonoyl NH signals at δ 10.5–11.2 ppm (broad singlet) .

- Ethoxyphenyl groups show distinct OCH2CH3 triplets (δ 1.3–1.5 ppm for CH3) and quartets (δ 3.8–4.1 ppm for OCH2) .

- IR Spectroscopy :

- Confirm C≡N stretching at ~2200 cm⁻¹ and C=N (thiazole) at ~1600 cm⁻¹ .

- Mass Spectrometry (HRMS) :

- Prioritize molecular ion peaks ([M+H]+) with m/z matching the molecular formula (e.g., C21H21N3O2S requires m/z 404.1434) .

Q. How can crystallographic data resolve uncertainties in the compound’s stereochemistry?

Answer:

- Single-crystal X-ray diffraction using SHELXL :

- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can substituent effects on the thiazole ring be systematically studied to enhance biological activity?

Answer:

- Structure-Activity Relationship (SAR) Studies :

- Replace ethoxyphenyl with electron-withdrawing groups (e.g., nitro) to test antimicrobial potency .

- Compare trimethylphenyl with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on target binding .

- Experimental design :

- Use parallel synthesis to generate analogs with incremental substitutions.

- Validate activity via enzyme inhibition assays (e.g., IC50 measurements against CYP3A4) .

Q. What computational strategies are suitable for predicting binding interactions between this compound and biological targets?

Answer:

- Molecular docking (AutoDock Vina) :

- Molecular Dynamics (MD) Simulations :

- Free energy calculations (MM/PBSA) :

Q. How should researchers address contradictions in biological activity data across different experimental models?

Answer:

- Case example : Discrepancies in cytotoxicity between cell lines and in vivo models.

- Resolution steps :

- Validate assay conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .

- Orthogonal assays : Confirm results using both MTT and ATP-based viability tests .

- Pharmacokinetic profiling : Assess bioavailability differences (e.g., metabolic stability in liver microsomes) .

Q. What mechanistic studies are critical to understanding the compound’s mode of action in enzyme inhibition?

Answer:

- Kinetic assays :

- Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Spectroscopic probing :

- UV-vis spectroscopy to monitor heme iron perturbation in cytochrome P450 upon binding .

- Isotopic labeling :

- Use 14C-labeled cyanide groups to track covalent adduct formation .

Q. How can stability studies under varying conditions inform formulation strategies?

Answer:

- Forced degradation studies :

- Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- Monitor degradation products via LC-MS (e.g., hydrolysis of the cyanide group to amides) .

- Recommendations :

- Store lyophilized samples at –20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.